2-(tert-Butoxymethyl)tetrahydrofuran

Boiling point differentiation Solvent selection Process chemistry

2-(tert-Butoxymethyl)tetrahydrofuran (CAS 61590-76-9), also designated as 2-[(1,1-dimethylethoxy)methyl]tetrahydrofuran or tetrahydrofurfuryl tert-butyl ether, is a specialty cyclic ether belonging to the alkyl tetrahydrofurfuryl ether class with molecular formula C9H18O2 and molecular weight 158.24 g/mol. It is a colorless liquid with a characteristic aromatic odor, density approximately 0.9 g/cm³, boiling point 85–87 °C, soluble in alcohol and ether solvents, and only slightly soluble in water.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 61590-76-9
Cat. No. B1612714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxymethyl)tetrahydrofuran
CAS61590-76-9
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1CCCO1
InChIInChI=1S/C9H18O2/c1-9(2,3)11-7-8-5-4-6-10-8/h8H,4-7H2,1-3H3
InChIKeyDKVHRWSACAQVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butoxymethyl)tetrahydrofuran (CAS 61590-76-9): Procurement-Grade Properties, Specification Data, and Industrial Sourcing Profile


2-(tert-Butoxymethyl)tetrahydrofuran (CAS 61590-76-9), also designated as 2-[(1,1-dimethylethoxy)methyl]tetrahydrofuran or tetrahydrofurfuryl tert-butyl ether, is a specialty cyclic ether belonging to the alkyl tetrahydrofurfuryl ether class with molecular formula C9H18O2 and molecular weight 158.24 g/mol . It is a colorless liquid with a characteristic aromatic odor, density approximately 0.9 g/cm³, boiling point 85–87 °C, soluble in alcohol and ether solvents, and only slightly soluble in water . Commercially available at 98% purity (HPLC) and stored at 2–8 °C, this compound is positioned at the intersection of high-boiling polar solvent, anionic polymerization microstructure regulator, and absorption-cycle working fluid .

Why 2-(tert-Butoxymethyl)tetrahydrofuran Cannot Be Replaced by Generic Alkyl Tetrahydrofurfuryl Ethers or Conventional Solvents


The tert-butoxy substituent in 2-(tert-butoxymethyl)tetrahydrofuran imparts a distinctive combination of steric bulk, thermal stability, and polarity that is not replicated by its linear alkyl analogs (ethyl, n-propyl, n-butyl tetrahydrofurfuryl ethers) or by unsubstituted tetrahydrofuran [1]. The branched tert-butyl group elevates the boiling point (85–87 °C) above THF (66 °C) while remaining significantly below ethyl tetrahydrofurfuryl ether (152–154 °C), placing this compound in a unique volatility window for solvent selection . Furthermore, in anionic polymerization, the tert-butyl ether exhibits a markedly different Lewis basicity and coordination behavior with lithium initiators compared to linear alkyl ethers, directly impacting vinyl content control and copolymerization kinetics—a property that cannot be achieved by simple solvent blending [1][2].

Quantitative Differentiation Evidence: 2-(tert-Butoxymethyl)tetrahydrofuran vs. Closest Analogues and Conventional Alternatives


Boiling Point: 2-(tert-Butoxymethyl)tetrahydrofuran Occupies a Unique Intermediate Volatility Window Between THF and Higher Alkyl Tetrahydrofurfuryl Ethers

2-(tert-Butoxymethyl)tetrahydrofuran exhibits a boiling point of 85–87 °C, which is approximately 20 °C higher than unsubstituted tetrahydrofuran (THF, 66 °C) and approximately 65–67 °C lower than ethyl tetrahydrofurfuryl ether (152–154 °C at 723 Torr) . This positions the tert-butyl derivative in a volatility range that is unoccupied by either the parent THF or the lower-molecular-weight ethyl homolog, enabling reaction and separation conditions that are not accessible with either comparator alone.

Boiling point differentiation Solvent selection Process chemistry

Absorption Heat Pump Coefficient of Performance (COP): 2-(tert-Butoxymethyl)tetrahydrofuran/Fluorocarbon Pair Delivers Quantified Efficiency Superiority Over the Ammonia/Water Benchmark

When paired with dichloromonofluoromethane as the solute, 2-(t-butoxymethyl)tetrahydrofuran as the absorption solvent achieves a heating COP (COP_h) of 1.540 and a cooling COP (COP_c) of 0.527 at a generator temperature of 300 °F in a single-effect absorption cycle [1]. In contrast, the conventional ammonia/water absorption pair—the industry benchmark—exhibits a COP_h of less than 1.50 (below 1.3 at generator temperatures below 180 °F or above 220 °F) and a COP_c generally below 0.4 [1]. Even at a reduced generator temperature of 200 °F, the tert-butyl THF ether/fluorocarbon pair maintains a COP_h of 1.350 and COP_c of 0.345, conditions where ammonia/water performance degrades severely [1].

Absorption heat pump COP Working fluid pair

Synthesis Route Selectivity: Cation-Exchange Resin Catalysis Achieves >85% Yield of 2-(tert-Butoxymethyl)tetrahydrofuran vs. Low-Selectivity Concentrated Sulfuric Acid Method

A recent Chinese patent (CN114716395A) discloses a synthesis method for 2-(tert-butoxymethyl)tetrahydrofuran using a macroporous strong-acid cation exchange resin as catalyst, reacting tetrahydrofurfuryl alcohol with isobutylene at 40–70 °C and 0.05–0.8 MPa for 2–4 hours, achieving a target product yield greater than 85% [1]. This contrasts with the prior art method using concentrated sulfuric acid as catalyst, which the patent explicitly describes as suffering from multiple side reactions, poor reaction selectivity, and environmentally problematic waste acid disposal [1]. The resin-catalyzed route follows Markovnikov addition regioselectivity, producing the stable tert-butyl ether rather than the isobutyl ether isomer [1].

Synthesis yield Green chemistry Process selectivity

Diesel Fuel Particulate Emission Reduction: Tetrahydrofurfuryl Tert-Butyl Ether (Same Compound) Delivers Approximately 30% Lower Particle Emissions vs. Conventional Diesel Base Fuel

A patent assigned to Institut Français du Pétrole (US 2002/0053161 A1) discloses that oxygenated compounds derived from tetrahydrofurfuryl, specifically including tetrahydrofurfuryl tert-butyl ether (chemically identical to 2-(tert-butoxymethyl)tetrahydrofuran), when incorporated into diesel fuel formulations, lead to a reduction in particle emissions of the order of 30% under all test conditions evaluated [1]. This compound can represent up to 40%, and preferably up to 30%, by weight of the formulated diesel fuel [1]. The tert-butyl ether derivative is explicitly named among the preferred compounds for this application, alongside the ditetrahydrofurfuryl polyacetal [1].

Diesel additive Particulate emission Oxygenated fuel

SSBR Microstructure Control: 2-(tert-Butoxymethyl)tetrahydrofuran Functions as a Polarity Modifier for Adjusting 1,2-Vinyl Content in Solution-Polymerized Styrene-Butadiene Rubber

According to patent CN114716395A, 2-(tert-butoxymethyl)tetrahydrofuran can serve as an effective randomizer in solution-polymerized styrene-butadiene rubber (SSBR), functioning as a polarity additive that alters the relative reactivity ratios (reactivity ratios) of butadiene and styrene comonomers, thereby enabling flexible control of the 1,2-structure (vinyl) content in the SSBR molecular chain [1]. This capability is distinct from that of unsubstituted THF, which is also used as a microstructure modifier but exhibits different Lewis basicity and coordination behavior with lithium initiators due to the absence of the sterically demanding tert-butoxymethyl substituent [2].

SSBR Anionic polymerization Microstructure control

High-Value Application Scenarios for 2-(tert-Butoxymethyl)tetrahydrofuran Based on Quantified Differentiation Evidence


Absorption Heating and Cooling Working Fluid: Replacement of Ammonia/Water with Demonstrated COP Superiority

Procurement of 2-(tert-butoxymethyl)tetrahydrofuran as the solvent component in absorption heat pump working fluid pairs (with a lower alkyl fluorocarbon solute such as dichloromonofluoromethane) enables system COP_h values of 1.540 and COP_c of 0.527 at 300 °F generator temperature, outperforming the ammonia/water benchmark which achieves COP_h below 1.50 . Critically, high efficiency is maintained at generator temperatures as low as 200 °F (COP_h = 1.350, COP_c = 0.345), a regime where ammonia/water performance drops below COP_h = 1.3, making this compound particularly valuable for low-grade heat source applications such as solar thermal or geothermal-driven absorption systems .

Solution-Polymerized Styrene-Butadiene Rubber (SSBR) Microstructure Regulator for Tire and Advanced Elastomer Manufacturing

In the production of SSBR—a critical material for high-performance tire tread compounds—2-(tert-butoxymethyl)tetrahydrofuran serves as a polarity modifier/randomizer that adjusts the 1,2-vinyl content of the polymer chain by altering comonomer reactivity ratios during lithium-initiated anionic polymerization . Its intermediate boiling point (85–87 °C) provides a practical advantage over unsubstituted THF (66 °C) by allowing higher polymerization temperatures with reduced solvent loss while maintaining the coordinating ability required for microstructure regulation . This scenario is directly supported by patent claims specifying this compound as an effective randomizer for controlling vinyl content in SSBR .

Oxygenated Diesel Fuel Formulation for Particulate Emission Compliance

As environmental regulations on diesel particulate matter tighten globally, fuel formulators can incorporate 2-(tert-butoxymethyl)tetrahydrofuran (as tetrahydrofurfuryl tert-butyl ether) at inclusion rates up to 30–40 wt% to achieve approximately 30% reduction in particle emissions across diverse engine operating conditions . This compound is explicitly preferred in the patent literature for this application due to its oxygen content, compatibility with diesel hydrocarbon matrices, and the significant emission reduction quantified in engine tests . Procurement in this context is driven by demonstrated compliance performance rather than generic solvent properties.

High-Boiling Polar Reaction Solvent for Organic Synthesis Requiring Intermediate Temperature Control

With a boiling point of 85–87 °C, density ~0.9 g/cm³, and solubility in alcohol and ether solvents but limited water miscibility, 2-(tert-butoxymethyl)tetrahydrofuran fills a specific solvent niche between low-boiling THF (66 °C) and high-boiling ethyl tetrahydrofurfuryl ether (152–154 °C) . This intermediate volatility is advantageous for reactions requiring sustained reflux at temperatures above THF's ceiling yet avoiding the energy-intensive distillation recovery associated with higher-boiling ethers, making it suitable for pharmaceutical intermediate synthesis, catalyst activation, and oxidation or substitution reactions where the reaction temperature window of 80–90 °C is optimal .

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